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molecular formula C6H5IO2 B029182 5-IODORESORCINOL CAS No. 64339-43-1

5-IODORESORCINOL

Cat. No. B029182
M. Wt: 236.01 g/mol
InChI Key: PZDUQDUNYLFCCD-UHFFFAOYSA-N
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Patent
US06080587

Procedure details

Preparation of substituted iodobenzene 39, conversion of 38 to the corresponding thiol, and formation of diphenylsulfide 40: 3,5-Dihydroxyiodobenzene was prepared from 3,5-dimethoxyaniline (Aldrich) by diazotization and iodine introduction followed by demethylation of the methoxy groups all under standard conditions. This material (3.78 g 16.0 mmol) was dissolved in CH2Cl2 (30 mL). Triethylamine (11.15 mL, 80 mmol), acetic anhydride (4.55 mL, 48 mmol) and DMAP (390 mg, 3.2 mmol) were added and the reaction stirred for 16 h. The reaction was evaporated to dryness, and passed through a plug of silica gel eluting with 4:1 hexane:ethyl acetate to afford the desired product. This material (12.8 mmol) was dissolved in a mix of ethanol (32 mL) and benzene (16 mL). Potassium hydroxide (0.72 g, 12.8 mmol) was dissolved in 8 mL ethanol and added over 30 min. After 30 min the reaction was diluted with ether and washed with 0.5N H2SO4, sat NaHCO3, sat NaCl, dried over Na2SO4, and evaporated. The product was recrystallized from toluene to afford 86% yield of the monoacetate which was dissolved in CH2Cl2 (50 mL) and triethylamine (3.45 mL, 24.8 mmol), DMAP (0.3 g, 2.5 mmol) and benzoyl chloride (1.8 mL, 15.5 mmol) was added. The reaction was complete in 10 min then diluted with CH2Cl2 and washed with sat NH4Cl, sat NaHCO3, and sat NaCl. The solution was dried (Na2SO4) and evaporated. Purification was accomplished via silica chromatography 19:1 hexane:ethyl acetate to afford 4.4 g (95% yield) of desired product 39.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step Two
[Compound]
Name
substituted iodobenzene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
38
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
thiol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
11.15 mL
Type
reactant
Reaction Step Four
Quantity
4.55 mL
Type
reactant
Reaction Step Four
Name
Quantity
390 mg
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
C1(SC2C=CC=CC=2)C=CC=CC=1.C[O:15][C:16]1[CH:17]=[C:18]([CH:20]=[C:21]([O:23]C)[CH:22]=1)N.[I:25]I.C(N(CC)CC)C.C(OC(=O)C)(=O)C>C(Cl)Cl.CN(C1C=CN=CC=1)C>[OH:15][C:16]1[CH:17]=[C:18]([I:25])[CH:20]=[C:21]([OH:23])[CH:22]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC=1C=C(N)C=C(C1)OC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
II
Step Two
Name
Quantity
30 mL
Type
solvent
Smiles
C(Cl)Cl
Step Three
Name
substituted iodobenzene
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
38
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
thiol
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)SC1=CC=CC=C1
Step Four
Name
Quantity
11.15 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
4.55 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Name
Quantity
390 mg
Type
catalyst
Smiles
CN(C)C=1C=CN=CC1

Conditions

Stirring
Type
CUSTOM
Details
the reaction stirred for 16 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction was evaporated to dryness

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
OC=1C=C(C=C(C1)O)I
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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